molecular formula C10H12N2O4S B1349012 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine CAS No. 327069-81-8

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine

Cat. No. B1349012
CAS RN: 327069-81-8
M. Wt: 256.28 g/mol
InChI Key: TVCJPXJRFSPNIZ-UHFFFAOYSA-N
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Description

“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is a chemical compound with the molecular formula C10H12N2O4S . It is a pale-yellow to yellow-brown solid . This compound is part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a nitrophenylsulfonyl group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” has a molecular weight of 256.28 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 .

Scientific Research Applications

Chemical Synthesis and Modification

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine and its derivatives are primarily used in the field of chemical synthesis. A study by Fei (2004) details the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine through a four-step reaction, emphasizing its use in synthesizing complex chemical compounds (Xin Fei, 2004). Similarly, a study by Kimbaris et al. (2004) discusses the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, highlighting the role of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone in producing such complex structures (A. Kimbaris et al., 2004).

Antimicrobial Properties

Zareef, Iqbal, and Arfan (2008) demonstrated that cyclization of certain acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, a derivative of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, shows promising antimicrobial properties. Their research indicates a potential application of these compounds in developing new antimicrobial agents (M. Zareef et al., 2008).

Organocatalysis

A study by Singh et al. (2013) explores the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a relative of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, in organocatalysis. This research demonstrates its efficiency in catalyzing the Michael addition of cyclohexanone to nitroolefins, indicating its potential in synthetic organic chemistry (K. Singh et al., 2013).

Biological Studies

In the field of biology, Griffiths-Jones and Knight (2010) explored the use of sulfonamides, which are structurally related to 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, in synthesizing pyrrolidines. Their study involves intramolecular hydroamination, suggesting applications in creating complex biological molecules (C. Griffiths-Jones & D. Knight, 2010).

Photochemical Research

Ghosh and Palit (2012) conducted a study on the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, closely related to 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, using transient absorption spectroscopy. This research is significant in understanding the photochemical properties of such compounds (R. Ghosh & D. Palit, 2012).

Future Directions

The future directions for “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” and other pyrrolidine derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCJPXJRFSPNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353652
Record name 1-[(2-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine

CAS RN

327069-81-8
Record name 1-[(2-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Nitrobenzenesulfonyl chloride (4.43 g, 20 mmol) in methylene chloride (20 mL) was added dropwise to the ice-cooled solution of pyrrolidine (8.4 mL, 100 mmol) in methylene chloride (100 mL). The reaction mixture was stirred at room temperature for 2 hours and washed with 3N HCl (2×60 mL) and brine (60 mL). The organic layer was dried (Na2SO4) and concentrated to yield the intermediate nitrobenzene derivative (5.12 g, 100%). 1H NMR (400 MHz, CDCl3) δ: 8.00 (d, 1H), 7.70 (m, 2H), 7.60 (d, 1H), 3.40 (t, 4H), 1.92 (t, 4H), 1.80 (t, 4H).
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8.4 mL
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100 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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